![molecular formula C13H11ClF3N5O3 B2675036 5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 338978-25-9](/img/structure/B2675036.png)

5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

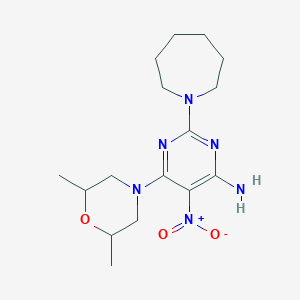

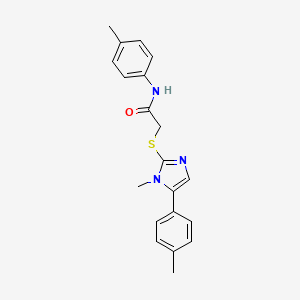

The compound “5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . This compound is likely to be a derivative of trifluoromethylpyridine .

Synthesis Analysis

The synthesis of such compounds often involves the use of halogenated pyridine derivatives as building blocks . The trifluoromethyl group can be introduced through various methods, including direct fluorination or through the use of trifluoromethyl-containing building blocks . The exact synthesis pathway for this specific compound is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Transformations and Syntheses of Pyrimidine Derivatives

Research on pyrimidine derivatives, such as the work by Yu. A. Azev et al. (1994), highlights the transformation of hydrazinouracils into diazo derivatives and their conversion into triazolopyrimidines, offering a pathway for synthesizing novel pyrimidine derivatives with potential applications in drug development and material sciences (Azev, Guselnikova, & Chupakhin, 1994).

Synthesis of Pyridine and Fused Pyridine Derivatives

The synthesis of novel pyridine derivatives, as explored by E. M. Flefel et al. (2018), involves the treatment of hydrazinyl-pyridine with various agents to afford triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. These compounds were subjected to molecular docking and exhibited antimicrobial and antioxidant activities, suggesting their potential utility in pharmaceutical applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Heterocyclic Diazonium Salt Reactions

The research by M. H. Elnagdi et al. (1982) on heterocyclic diazonium salts and their novel synthesis of pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles showcases the versatility of diazonium reactions in creating heterocyclic compounds with potential applications in chemical synthesis, pharmaceuticals, and agrochemicals (Elnagdi, Elfahham, Elmoghayar, Sadek, & Elgemeie, 1982).

Applications in Antimicrobial and Anticancer Research

Compounds synthesized through the functionalization of quinolines, as investigated by S. Bondock and Hanaa Gieman (2015), have demonstrated significant antimicrobial and anticancer activities. This suggests that novel synthetic pathways involving pyridine derivatives can lead to the development of new therapeutic agents (Bondock & Gieman, 2015).

Eigenschaften

IUPAC Name |

5-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N5O3/c1-21-10(23)7(11(24)22(2)12(21)25)5-19-20-9-8(14)3-6(4-18-9)13(15,16)17/h3-5,23H,1-2H3,(H,18,20)/b19-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHOPVCRIUFVCP-PTXOJBNSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=O)N(C1=O)C)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2674954.png)

![2-Chloro-N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylacetamide](/img/structure/B2674956.png)

![3-(2-hydroxyphenyl)-5-methyl-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674961.png)

![N-(3-ethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2674962.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2674970.png)

![2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid hydrochloride](/img/structure/B2674971.png)